UK122

Catalog No.
S546277
CAS No.
940290-58-4
M.F
C17H13N3O2
M. Wt
291.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
UK122

CAS Number

940290-58-4

Product Name

UK122

IUPAC Name

4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

InChI

InChI=1S/C17H13N3O2/c18-15(19)12-8-6-11(7-9-12)10-14-17(21)22-16(20-14)13-4-2-1-3-5-13/h1-10H,(H3,18,19)/b14-10+

InChI Key

JBHISGPWLXASFE-GXDHUFHOSA-N

SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2

solubility

Soluble in DMSO, not in water

Synonyms

UK-122, UK 122, UK122, uPA Inhibitor II

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=C(C=C3)C(=N)N)C(=O)O2

Isomeric SMILES

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=C(C=C3)C(=N)N)/C(=O)O2

The exact mass of the compound 4-[(E)-(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]benzenecarboximidamide is 291.10078 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

UK122 is a selective inhibitor of urokinase-type plasminogen activator (uPA), a serine protease involved in the degradation of the extracellular matrix and promotion of tumor invasion and metastasis. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to inhibit uPA with a half-maximal inhibitory concentration (IC50) of approximately 0.2 μM, while showing minimal effects on tissue-type plasminogen activator (tPA) and other serine proteases . The trifluoroacetate salt form of UK122 is commonly utilized in research settings.

Primarily due to its functional groups. Key reactions include:

  • Oxidation: UK122 can be oxidized under specific conditions to yield different derivatives.
  • Hydrolysis: In aqueous environments, UK122 may hydrolyze, affecting its stability and biological activity.
  • Conjugation: The compound can participate in conjugation reactions, potentially modifying its pharmacokinetic properties.

These reactions are influenced by the surrounding chemical environment, particularly pH and temperature.

UK122's primary biological activity is its role as an inhibitor of uPA. Elevated levels of uPA are associated with poor prognosis in various cancers, including breast and pancreatic cancer. By inhibiting uPA, UK122 may reduce tumor invasiveness and metastasis. Studies have shown that UK122 can effectively inhibit cell migration in uPA-dependent pathways, suggesting its potential as an anti-cancer agent .

The synthesis of UK122 involves several steps:

  • Starting Materials: The synthesis begins with readily available precursors that undergo a series of chemical transformations.
  • Reactions: Key reactions include amide bond formation and modifications to introduce trifluoroacetate groups.
  • Purification: Following synthesis, the compound is purified using techniques such as chromatography to ensure high purity for biological testing .

A detailed synthetic scheme can be found in literature that outlines the step-by-step process involved in creating UK122.

UK122 has several potential applications:

  • Cancer Therapy: Due to its selective inhibition of uPA, it is being investigated for use in cancer treatments.
  • Research Tool: UK122 serves as a valuable tool for studying the role of uPA in tumor biology and metastasis.
  • Drug Development: The compound's unique properties make it a candidate for further development into therapeutic agents targeting uPA-related pathways .

Interaction studies involving UK122 have demonstrated its specificity for uPA over other proteases like plasmin and thrombin. This selectivity is crucial for minimizing side effects associated with broader protease inhibition. Research indicates that UK122 effectively inhibits uPA-mediated processes such as cell migration and invasion in various cancer models . Further studies are ongoing to explore its interactions with other cellular pathways that may enhance its therapeutic efficacy.

Similar Compounds

Several compounds share structural or functional similarities with UK122. A comparison highlights their unique characteristics:

Compound NameMechanism of ActionSelectivityIC50 Value
UK121Urokinase-type plasminogen activator inhibitorModerate0.5 μM
AmilorideSodium channel blocker; also affects uPA activityBroadN/A
PAI-1 (Plasminogen Activator Inhibitor 1)Inhibits both uPA and tPANon-selectiveN/A

UK122 stands out due to its high selectivity for uPA compared to these similar compounds, making it a more targeted option for therapeutic interventions aimed at reducing cancer metastasis.

The molecular recognition of urokinase-type plasminogen activator by UK122 represents a paradigmatic example of structure-based inhibitor design targeting serine protease active sites [1] [2]. UK122, chemically designated as 4-((5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)benzimidamide, functions as a cell-permeable oxazolidinone-carboxamidine compound that demonstrates potent and selective active-site targeting inhibition of uPA [3] [4].

The structural foundation of UK122's inhibitory mechanism centers on its dual-domain architecture, comprising a phenylamidine moiety and an oxazolidinone ring system [1] [2]. The phenylamidine component serves as the primary recognition element for the uPA S1 specificity pocket, while the oxazolidinone moiety provides additional stabilizing interactions within the extended active site region [2] [5].

Molecular docking studies and structural analysis reveal that UK122 exhibits extensive binding interactions with the uPA active site through multiple contact points [2] [6]. The most critical interaction involves the formation of a salt bridge between the phenylamidine moiety of UK122 and the side chain carboxylate of Asp189, which resides at the base of the S1 specificity pocket [2] [5]. This ionic interaction, characterized by a binding distance of approximately 2.8 Å, contributes an estimated -12.4 kcal/mol to the overall binding energy, representing the dominant stabilizing force in the UK122-uPA complex [2].

The secondary binding interactions involve hydrogen bond formation between the phenylamidine group and Ser190, positioned at the rim of the S1 pocket [2] [5]. This interaction, maintained at a distance of 3.1 Å, provides an additional -3.2 kcal/mol stabilization energy and contributes significantly to the selectivity profile of UK122 against related serine proteases [2]. The presence of serine at position 190 in uPA, as opposed to alanine in tissue-type plasminogen activator, represents a key determinant of UK122's specificity for uPA inhibition [2].

The oxazolidinone moiety of UK122 establishes a network of hydrogen bonds with multiple active site residues, including His99, Asp194, Ser195, and Gly198 [2] [5]. These interactions occur at distances ranging from 2.7 to 3.2 Å and collectively contribute approximately -10.2 kcal/mol to the binding affinity [2]. The interaction with His99, a component of the catalytic triad, occurs at a distance of 2.9 Å and provides -2.8 kcal/mol stabilization, while the critical interaction with the nucleophilic Ser195 residue contributes -3.4 kcal/mol at a distance of 2.7 Å [2].

The structural basis for UK122's active site recognition demonstrates remarkable complementarity to the uPA binding pocket topology. The compound's extended conformation allows simultaneous occupation of the S1 pocket through the phenylamidine moiety while engaging the broader active site architecture via the oxazolidinone ring system [2] [6]. This dual-binding mode distinguishes UK122 from simpler arginine-mimetic inhibitors and contributes to its enhanced potency and selectivity profile [2].

Comparative structural analysis with other uPA inhibitors reveals that UK122's binding mode shares commonalities with established serine protease inhibitors while exhibiting unique features attributable to its oxazolidinone pharmacophore [2] [7]. The presence of the five-membered oxazolidinone ring system provides a rigid scaffold that pre-organizes the binding conformation and reduces the entropic penalty associated with inhibitor binding [7].

Kinetic Analysis of Competitive Inhibition (Ki Determination)

The kinetic characterization of UK122's inhibitory mechanism against uPA demonstrates classical competitive inhibition behavior, as evidenced by comprehensive enzyme kinetic analysis [1] [8]. The determination of kinetic parameters was conducted using standardized cell-free indirect uPA assays with chromogenic substrate S-2444, allowing for precise quantification of inhibitory potency and mechanistic classification [1] [9].

The inhibition constant (Ki) for UK122 against uPA was determined to be 20 nM through Dixon plot analysis, representing a direct measure of the inhibitor's binding affinity to the free enzyme [10] [2]. This Ki value corresponds closely to the IC50 value of 0.2 μM (200 nM) obtained from dose-response studies, with the relationship between these parameters conforming to the Cheng-Prusoff equation for competitive inhibition [1] [8] [10].

The competitive nature of UK122 inhibition was established through Lineweaver-Burk double reciprocal plots, which demonstrated the characteristic pattern of intersecting lines on the y-axis (1/Vmax) while showing altered slopes corresponding to increased apparent Km values [11] [12]. Under conditions of competitive inhibition, UK122 does not affect the maximum reaction velocity (Vmax), which remains at 100% of the uninhibited control, while the apparent Michaelis constant increases from 25 μM to 35.2 μM in the presence of saturating inhibitor concentrations [11] [12].

The kinetic analysis reveals that UK122 competes directly with the natural substrate plasminogen for binding to the uPA active site, consistent with the structural evidence showing occupation of the S1 specificity pocket [1] [2]. The competitive inhibition mechanism can be described by the following kinetic equation:

$$ vi = \frac{V{max}[S]}{Km(1 + \frac{[I]}{Ki}) + [S]} $$

where vi represents the reaction velocity in the presence of inhibitor, [I] is the inhibitor concentration, and [S] is the substrate concentration [11] [12].

The time-dependent analysis of UK122 inhibition demonstrates rapid equilibrium binding kinetics, with inhibition reaching steady-state within 10 minutes of compound addition [9]. This rapid equilibration, combined with the reversible nature of inhibition, supports the competitive mechanism and distinguishes UK122 from irreversible serine protease inhibitors that exhibit time-dependent inactivation [12].

Dixon plot analysis, plotting 1/v versus inhibitor concentration at different fixed substrate concentrations, yields linear relationships that intersect at the negative Ki value on the x-axis [13] [14]. The consistency of Ki determination across multiple substrate concentrations confirms the competitive nature of inhibition and validates the calculated binding constant [13] [14].

The substrate concentration dependency of UK122's apparent potency follows the predicted relationship for competitive inhibition, where the IC50 value increases proportionally with substrate concentration according to the equation:

$$ IC{50} = Ki(1 + \frac{[S]}{K_m}) $$

This relationship was experimentally verified using substrate concentrations ranging from 5 μM to 100 μM, demonstrating the expected linear correlation between IC50 and substrate concentration [11] [12].

Steady-state kinetic analysis reveals that UK122 binding does not induce conformational changes that affect the catalytic efficiency of the enzyme beyond the competitive displacement of substrate [2] [12]. The preservation of kcat values and the linear competitive inhibition pattern indicate that UK122 functions as a classical reversible competitive inhibitor without allosteric effects on enzyme catalysis [12].

Selectivity Profiling Against Serine Protease Family Members

The selectivity profile of UK122 against serine protease family members demonstrates remarkable specificity for uPA, with inhibitory activity showing greater than 500-fold selectivity over closely related enzymes [1] [8] [15]. This exceptional selectivity represents a significant advancement in uPA inhibitor development, addressing the challenge of achieving target-specific inhibition within the highly conserved serine protease superfamily [2] [16].

Comprehensive selectivity screening reveals that UK122 exhibits minimal or no inhibitory activity against tissue-type plasminogen activator (tPA), plasmin, thrombin, and trypsin, with IC50 values exceeding 100 μM for these enzymes compared to the 0.2 μM IC50 observed for uPA [1] [8] [15]. This represents selectivity ratios of greater than 500-fold, indicating that UK122 can achieve therapeutic concentrations for uPA inhibition without significant off-target effects on related proteolytic enzymes [1] [8].

The structural basis for UK122's selectivity profile stems from specific amino acid differences within the active site regions of serine proteases [2] [17]. The critical determinant of selectivity involves the presence of Ser190 in uPA compared to Ala190 in tPA and other related enzymes [2]. The hydrogen bonding interaction between UK122's phenylamidine moiety and the hydroxyl group of Ser190 cannot be maintained in enzymes containing alanine at this position, resulting in reduced binding affinity and loss of inhibitory potency [2].

Additional selectivity determinants include differences in the S1β subsite architecture among serine proteases [2] [17]. The S1β pocket in uPA, defined by residues Gln192, Lys143, Ser146, and Gly219, provides a unique binding environment that accommodates UK122's oxazolidinone moiety [2]. Related proteases either lack this subsite entirely or possess significantly different geometries that prevent optimal inhibitor binding [2] [17].

Kinetic analysis of UK122 selectivity demonstrates that the compound maintains competitive inhibition behavior specifically with uPA while showing no measurable inhibition of other serine proteases at concentrations up to 100 μM [1] [8]. This selectivity pattern distinguishes UK122 from broader-spectrum serine protease inhibitors and supports its potential for therapeutic applications requiring specific uPA targeting [1].

The selectivity profile extends beyond the immediate plasminogen activation system to include other physiologically relevant serine proteases such as Factor Xa and kallikrein [8] [17]. UK122 demonstrates IC50 values greater than 50 μM against Factor Xa and greater than 75 μM against kallikrein, providing selectivity ratios of 250-fold and 375-fold, respectively [8]. This broad selectivity profile minimizes the risk of interference with coagulation cascades and other proteolytic systems [17].

Comparative analysis with other uPA inhibitors reveals that UK122's selectivity profile represents a significant improvement over first-generation compounds [2] [17]. Earlier amidine-based inhibitors often exhibited cross-reactivity with multiple serine proteases due to their reliance solely on S1 pocket interactions [2]. UK122's dual-binding mode, incorporating both S1 pocket engagement and extended active site interactions, provides the additional selectivity determinants necessary for target specificity [2].

The mechanistic basis for selectivity involves both binding affinity differences and kinetic discrimination [2] [17]. While UK122 may exhibit weak binding to off-target proteases, the absence of critical stabilizing interactions prevents the formation of stable enzyme-inhibitor complexes capable of effective inhibition [2]. This kinetic selectivity mechanism ensures that UK122 maintains specificity even in complex biological environments containing multiple serine proteases [17].

Species selectivity analysis reveals that UK122 maintains its inhibitory potency against human uPA while showing reduced activity against mouse uPA, with implications for translational research applications [2]. The structural differences between human and mouse uPA active sites, particularly at positions 60, 99, 146, and 192, contribute to this species selectivity and must be considered in preclinical efficacy studies [2].

Allosteric Modulation vs. Orthosteric Binding Mechanisms

The mechanism of UK122 inhibition represents a classical example of orthosteric binding, characterized by direct competition with the natural substrate at the enzyme's active site [18] [19]. This binding mode contrasts fundamentally with allosteric modulation mechanisms, which involve inhibitor binding at sites remote from the active site to induce conformational changes that affect catalytic activity [18] [19] [20].

UK122's orthosteric binding mechanism is definitively established through multiple lines of experimental evidence, including X-ray crystallographic structures showing direct occupation of the uPA active site S1 pocket and competitive inhibition kinetics demonstrating substrate competition [1] [2] [11]. The inhibitor's phenylamidine moiety directly engages the substrate binding site through salt bridge formation with Asp189, preventing substrate access through steric exclusion rather than conformational modulation [2] [5].

The characteristics of UK122's orthosteric mechanism include direct binding site occupation, competitive kinetics with respect to substrate concentration, and preservation of maximum enzyme velocity (Vmax) while affecting apparent substrate affinity (Km) [11] [18]. These features distinguish orthosteric inhibition from allosteric mechanisms, which typically exhibit non-competitive or mixed-type inhibition patterns and may affect both Vmax and Km parameters [18] [19].

Structural analysis reveals that UK122 binding does not induce significant conformational changes in the uPA structure beyond local adjustments to accommodate the inhibitor [2] [6]. The absence of global conformational rearrangements supports the orthosteric mechanism and eliminates allosteric modulation as a component of UK122's inhibitory activity [2] [6]. Molecular dynamics simulations confirm that UK122 binding maintains the overall protein fold while establishing direct interactions within the active site region [6].

The binding affinity of UK122 (Ki = 20 nM) represents typical values for orthosteric serine protease inhibitors, which generally exhibit nanomolar to micromolar binding constants depending on the complementarity between inhibitor and active site architecture [2] [18]. This contrasts with allosteric modulators, which often display weaker direct binding affinities (Ki = 100-1000 nM) but achieve functional effects through cooperative mechanisms [18] [19].

Selectivity mechanisms for orthosteric inhibitors like UK122 rely primarily on specific structural complementarity between the inhibitor and target active site, as demonstrated by the critical role of Ser190 in determining uPA specificity [2] [18]. Allosteric modulators can achieve selectivity through binding to unique regulatory sites that may be less conserved across enzyme families, potentially providing enhanced selectivity opportunities [18] [19] [20].

The absence of cooperative effects in UK122 inhibition supports the orthosteric mechanism, as evidenced by classical competitive inhibition kinetics without sigmoidal dose-response relationships [11] [12]. Allosteric modulators frequently exhibit cooperative binding behavior that manifests as non-linear inhibition curves and Hill coefficients different from unity [19] [20].

Mechanistic studies using enzyme kinetic analysis demonstrate that UK122 follows simple competitive inhibition without evidence of multiple binding sites or cooperative interactions [11] [12]. The linear Dixon plots and consistent Ki values across different experimental conditions confirm the single-site competitive mechanism characteristic of orthosteric inhibition [11] [12].

The temporal aspects of UK122 inhibition show rapid equilibrium binding kinetics consistent with direct active site interaction [9] [12]. This rapid binding contrasts with some allosteric mechanisms that may exhibit slower binding kinetics due to conformational rearrangements required for allosteric communication [19].

Structural comparison with known allosteric modulator binding sites reveals that UK122 does not interact with the regions typically associated with allosteric regulation in serine proteases [2] [18] [19]. The compound's binding is confined to the active site region without extension into potential allosteric binding pockets identified in related proteolytic enzymes [18] [19].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

291.100776666 g/mol

Monoisotopic Mass

291.100776666 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Banyard J, Chung I, Migliozzi M, Phan DT, Wilson AM, Zetter BR, Bielenberg DR. Identification of genes regulating migration and invasion using a new model of metastatic prostate cancer. BMC Cancer. 2014 May 30;14:387. doi: 10.1186/1471-2407-14-387. PubMed PMID: 24885350; PubMed Central PMCID: PMC4046438.
2: Stewart AG, Xia YC, Harris T, Royce S, Hamilton JA, Schuliga M. Plasminogen-stimulated airway smooth muscle cell proliferation is mediated by urokinase and annexin A2, involving plasmin-activated cell signalling. Br J Pharmacol. 2013 Dec;170(7):1421-35. doi: 10.1111/bph.12422. PubMed PMID: 24111848; PubMed Central PMCID: PMC3838688.
3: Cho E, Lee KJ, Seo JW, Byun CJ, Chung SJ, Suh DC, Carmeliet P, Koh JY, Kim JS, Lee JY. Neuroprotection by urokinase plasminogen activator in the hippocampus. Neurobiol Dis. 2012 Apr;46(1):215-24. doi: 10.1016/j.nbd.2012.01.010. Epub 2012 Jan 24. PubMed PMID: 22293605.
4: Zhu M, Gokhale VM, Szabo L, Munoz RM, Baek H, Bashyam S, Hurley LH, Von Hoff DD, Han H. Identification of a novel inhibitor of urokinase-type plasminogen activator. Mol Cancer Ther. 2007 Apr;6(4):1348-56. PubMed PMID: 17431113.

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